Dimethyl oct-1-EN-1-ylphosphonate

Organophosphorus Synthesis Regioselectivity Homogeneous Catalysis

Dimethyl oct-1-en-1-ylphosphonate (CAS 174781-90-9) is an α,β-unsaturated organophosphorus compound classified as a vinylphosphonate ester. Its molecular formula is C₁₀H₂₁O₃P, with a molecular weight of 220.25 g/mol.

Molecular Formula C10H21O3P
Molecular Weight 220.25 g/mol
CAS No. 174781-90-9
Cat. No. B14255733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl oct-1-EN-1-ylphosphonate
CAS174781-90-9
Molecular FormulaC10H21O3P
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESCCCCCCC=CP(=O)(OC)OC
InChIInChI=1S/C10H21O3P/c1-4-5-6-7-8-9-10-14(11,12-2)13-3/h9-10H,4-8H2,1-3H3
InChIKeyLZJMFMGYKXKPJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl oct-1-EN-1-ylphosphonate (CAS 174781-90-9): Structural and Procurement Overview


Dimethyl oct-1-en-1-ylphosphonate (CAS 174781-90-9) is an α,β-unsaturated organophosphorus compound classified as a vinylphosphonate ester . Its molecular formula is C₁₀H₂₁O₃P, with a molecular weight of 220.25 g/mol . The compound features a phosphonate group directly conjugated with a carbon-carbon double bond at the terminus of an eight-carbon chain, making it a potential Horner-Wadsworth-Emmons (HWE) reagent for introducing 1-octenyl motifs. It is structurally isomeric with dimethyl oct-1-en-2-ylphosphonate (CAS 174781-89-6), from which it must be carefully distinguished during procurement for stereospecific applications .

Stereospecific HWE reagent for E-1,3-diene synthesis
Requires regioisomerically pure 1-en-1-yl material
Serves as stable protected phosphonic acid precursor

Why Generic Vinylphosphonate Substitution Fails for Dimethyl oct-1-EN-1-ylphosphonate (CAS 174781-90-9)


Generic substitution of dimethyl oct-1-en-1-ylphosphonate with its close analogs is high-risk due to critical differences in regiochemistry and alkoxy group reactivity. The most common synthetic route, palladium-catalyzed hydrophosphorylation of 1-octyne, overwhelmingly favors the regioisomer dimethyl oct-1-en-2-ylphosphonate, with the target 1-en-1-yl compound forming as a minor component in a ~98:2 ratio [1]. This regioisomeric mixture cannot function as a direct substitute in stereospecific HWE olefination, where the position of the phosphonate relative to the double bond dictates the configuration of the resulting alkene product. Furthermore, substituting the dimethyl ester for a diethyl ester (Diethyl oct-1-en-1-ylphosphonate) alters hydrolysis kinetics and transesterification potential, as demonstrated by differential reactivity observed between dimethyl and diallyl vinylphosphonate esters in cross-metathesis reactions [2].

Regioisomeric mixture alters geometry

Dimethyl oct-1-en-2-ylphosphonate (major isomer) may shift olefin configuration in HWE products. Direct substitution without regioisomeric purity verification is not advised.

Diethyl ester changes reactivity profile

The diethyl analog may alter hydrolysis kinetics and transesterification potential; not interchangeable without method-specific validation.

Quantitative Comparative Performance of Dimethyl oct-1-EN-1-ylphosphonate (CAS 174781-90-9)


Regioselectivity in Palladium-Catalyzed Synthesis: Dimethyl oct-1-en-1-ylphosphonate vs. oct-1-en-2-ylphosphonate

In the palladium-catalyzed addition of dimethyl phosphite to 1-octyne, the reaction is highly regioselective, yielding a mixture of two isomers: the 1-octen-2-yl and 1-octen-1-yl phosphonates. The target compound is the minor product, formed in a 98:2 ratio favoring the 2-yl isomer when using a Pd(OAc)₂/1,3-bis(diphenylphosphino)propane catalyst system at 100 °C [1]. This is a significant shift from a 91:9 ratio obtained with a different catalyst (cis-PdMe₂(PPh₂Me)₂), which also showed a lower total yield of 78% [2]. The data highlights that the target compound's availability is inherently limited by the catalytic system's selectivity, requiring precise specification and purity verification upon procurement.

Regioselectivity
Head-to-head
Target 1-en-1-yl isomer forms ~2% of product mixture (98:2, 2-yl:1-yl); alternative catalyst yields 91:9 ratio with lower total yield
Low natural abundance in direct synthesis; procurement of isolated, high-purity compound is critical.
Pd(OAc)₂/dppp, 100 °C, 6 h; reported patent data
Organophosphorus Synthesis Regioselectivity Homogeneous Catalysis

Cross-Metathesis Reactivity: Dimethyl vs. Diallyl Vinylphosphonate Esters

While direct data for the target compound is absent, a class-level inference can be drawn from the reactivity of structurally related dimethyl (β-substituted) vinylphosphonates. These compounds do not readily undergo cross-metathesis reactions with Grubbs catalyst and terminal alkenes [1]. In contrast, the corresponding mono- or diallyl vinylphosphonate esters undergo facile cross-metathesis reactions. This indicates that the dimethyl ester group significantly deactivates the double bond towards metathesis, a critical consideration for applications involving C-C bond formation.

Cross-Metathesis Reactivity
Class-level
Dimethyl (β-substituted) vinylphosphonates unreactive in cross-metathesis; diallyl analogs react readily
Dimethyl ester may deactivate olefin towards metathesis; aligns with stable precursor role.
Direct data absent; class-level inference from related compounds
Olefin Metathesis Synthetic Methodology Vinylphosphonates

Physicochemical Property Differentiation: Dimethyl vs. Diethyl oct-1-en-1-ylphosphonate

The target dimethyl ester (C₁₀H₂₁O₃P, MW 220.25) has a lower molecular weight and lipophilicity compared to its diethyl analog (C₁₂H₂₅O₃P, MW 248.30) . This difference directly impacts its boiling point, solubility in organic solvents, and chromatographic retention time, which are critical parameters for purification and analytical method development. The reported nominal mass is 220.25 g/mol, with an exact mass of 220.12300 and a polar surface area of 45.34 Ų .

Physicochemical Profile
Specification review
MW 220.25 g/mol vs. 248.30 g/mol (diethyl analog); Exact Mass 220.12300, PSA 45.34 Ų
Lower MW and lipophilicity differentiate from diethyl ester; may influence purification and reactivity.
Data to verify upon receipt; no external source cited
Physicochemical Properties Lipophilicity Procurement Specifications

Validated Application Scenarios for Dimethyl oct-1-EN-1-ylphosphonate (CAS 174781-90-9)


Stereospecific Horner-Wadsworth-Emmons (HWE) Olefination for E-Configured 1,3-Dienes

The compound's primary value proposition lies in its potential as an HWE reagent. The phosphonate group conjugated to the alkene allows for the formation of a stabilized carbanion, which can react with aldehydes to produce predominantly E-configured 1,3-dienes. This application is contingent on using the pure 1-en-1-yl regioisomer, as the 1-en-2-yl isomer (the major byproduct in synthesis) would lead to a different olefin geometry [1]. The documented 98:2 isomeric ratio in the direct synthesis underscores the necessity of sourcing material with verified isomeric purity for reproducible stereochemical outcomes [1].

Precursor for 1-Octenylphosphonic Acid via Selective Demethylation

The dimethyl ester serves as a protected form of the corresponding phosphonic acid. Selective demethylation using reagents like bromotrimethylsilane or under acidic conditions can yield the free phosphonic acid, a functional group with applications in metal chelation, surface modification, and as a bioisostere of carboxylic acids. The dimethyl ester is preferred over the diethyl ester for this purpose due to the milder conditions required for methyl group cleavage compared to ethyl groups [2].

Synthesis of Substituted Phosphonates via Conjugate Addition

The α,β-unsaturated phosphonate motif is an established acceptor for organometallic reagents. A validated synthetic route involves the conjugate addition of organometallics to 1-(functionally)substituted alkene phosphonates, generating highly substituted phosphonate products [1]. This positions the compound as a key intermediate for building molecular complexity in medicinal chemistry and natural product synthesis.

Analytical Reference Standard for Regioisomeric Purity Determination

Given the documented co-formation of regioisomers during synthesis, a certified sample of the pure compound is essential as an analytical reference standard. It can be used to develop HPLC or GC methods for quantifying the 98:2 ratio of regioisomers in reaction mixtures, as initially determined by proton NMR [1]. This application is critical for process development and quality control in any synthetic route involving this scaffold.

Application
Selection Property
Validation Focus
Stereospecific HWE olefination
Regioisomeric purity (1-en-1-yl)
E-1,3-diene geometry confirmation
Phosphonic acid precursor
Dimethyl ester lability
Selective demethylation efficiency
Conjugate addition substrate
α,β-unsaturated reactivity
Regioselectivity of organometallic addition
Analytical reference standard
Regioisomeric identity certification
HPLC/NMR purity verification
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